Pentachloroaniline

Vue d'ensemble

Description

Il est principalement utilisé dans le traitement du psoriasis, une affection cutanée chronique caractérisée par des plaques rouges et squameuses . Le calcipotriène aide à réguler la croissance et la différenciation des cellules cutanées, ce qui le rend efficace pour gérer les symptômes du psoriasis .

Applications De Recherche Scientifique

Calcipotriene has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying vitamin D analogs and their synthesis.

Biology: Investigated for its role in regulating cell growth and differentiation.

Medicine: Primarily used in the treatment of psoriasis and other skin conditions

Industry: Incorporated into topical formulations for enhanced drug delivery and efficacy.

Mécanisme D'action

Target of Action

Pentachloroaniline (PCA) is an organochlorine compound that is mainly produced as a result of the biotransformation of pentachloronitrobenzene (PCNB) It’s known that pca is used in the bioremediation of contaminated sediments and soil .

Mode of Action

It’s known that pca undergoes biodechlorination, a process that is specific to the conditions of a system . This process involves the type and concentration of electron donors and oxidizing agents, as well as nutrient availability, pH, and temperature .

Biochemical Pathways

PCA biodechlorination is a part of the broader biochemical pathways involved in the bioremediation of contaminated sediments and soil

Pharmacokinetics

It’s known that pca can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

It’s known that pca biodechlorination and methanogenic processes substantially contribute to the aquatic/terrestrial ecotoxicity and global warming .

Action Environment

The action of PCA is influenced by various environmental factors. These include the type and concentration of electron donors and oxidizing agents, as well as nutrient availability, pH, and temperature . Optimizing the concentration of amended electron donors and increasing the population size of dechlorinating microorganisms are highly important in reducing the environmental burden by PCA bioremediation .

Analyse Biochimique

Biochemical Properties

Pentachloroaniline participates in biochemical reactions, specifically in biodechlorination processes

Cellular Effects

It has been suggested that this compound may have potential toxic effects

Molecular Mechanism

It is known to undergo biodechlorination under certain conditions

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

This compound is involved in the metabolic pathway of biodechlorination

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le calcipotriène est synthétisé par un processus en plusieurs étapes à partir de précurseurs facilement disponibles. La synthèse implique la formation d'un squelette de secostéroïde, caractéristique des dérivés de la vitamine D . Les étapes clés comprennent :

Formation du squelette de secostéroïde : Cela implique la rupture du cycle B du noyau stéroïdien.

Hydroxylation : Introduction de groupes hydroxyles à des positions spécifiques pour imiter la structure de la calcitriol.

Modification de la chaîne latérale : Ajout d'une chaîne latérale pour améliorer l'activité biologique du composé.

Méthodes de production industrielle

Dans les milieux industriels, le calcipotriène est produit en utilisant des nanoparticules lipidiques solides (SLN) pour améliorer sa stabilité et son efficacité . La préparation implique :

Encapsulation dans des lipides solides : Cela améliore la perméabilité et la libération lente du médicament.

Test de stabilité : S'assurer de la stabilité des nanoparticules à basses températures (environ 4 °C) pour maintenir l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

Le calcipotriène subit diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène pour former des groupes hydroxyles.

Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène.

Substitution : Remplacement d'atomes ou de groupes spécifiques dans la molécule.

Réactifs et conditions courantes

Agents oxydants : Utilisés pour les réactions d'hydroxylation.

Agents réducteurs : Utilisés dans les réactions de réduction pour modifier la structure.

Catalyseurs : Souvent utilisés pour faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés et les structures de secostéroïdes modifiées, qui améliorent l'activité biologique du calcipotriène .

Applications de la recherche scientifique

Le calcipotriène a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les analogues de la vitamine D et leur synthèse.

Biologie : Investigated for its role in regulating cell growth and differentiation.

Médecine : Principalement utilisé dans le traitement du psoriasis et d'autres affections cutanées

Industrie : Incorporé dans des formulations topiques pour une meilleure administration et efficacité du médicament.

Mécanisme d'action

Le calcipotriène exerce ses effets en se liant au récepteur de la vitamine D (VDR), qui fait partie de la superfamille des récepteurs stéroïdiens/thyroïdiens . Cette liaison module l'expression des gènes liés à la différenciation et à la prolifération cellulaires. Les principales cibles moléculaires comprennent :

Kératinocytes : Le calcipotriène inhibe la prolifération de ces cellules cutanées, réduisant les symptômes du psoriasis.

Comparaison Avec Des Composés Similaires

Composés similaires

Calcitriol : La forme naturelle de la vitamine D, utilisée dans le traitement de diverses affections, y compris le psoriasis.

Dipropionate de bétaméthasone : Un corticostéroïde synthétique souvent associé au calcipotriène pour une efficacité accrue.

Unicité du calcipotriène

Le calcipotriène est unique en ce qu'il peut moduler sélectivement le récepteur de la vitamine D avec des effets minimes sur le métabolisme du calcium . Cela en fait une option plus sûre pour un usage à long terme dans le traitement du psoriasis par rapport à d'autres analogues de la vitamine D.

Propriétés

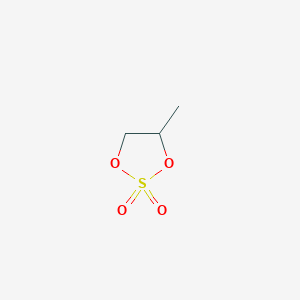

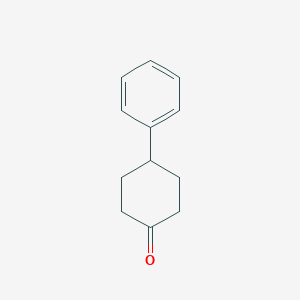

IUPAC Name |

2,3,4,5,6-pentachloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCZSJXTDDHLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037584 | |

| Record name | Pentachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Crystalline solid; [MSDSonline] | |

| Record name | Pentachloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL, ETHER, PETROLEUM ETHER | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000035 [mmHg] | |

| Record name | Pentachloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM ALCOHOL | |

CAS No. |

527-20-8 | |

| Record name | Pentachloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW5QVL647I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

235 °C | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How persistent is Pentachloroaniline in the soil environment?

A1: this compound (PCA) is a highly persistent compound in soil. Studies show it can remain in the soil for extended periods, even after the application of its parent compound, Pentachloronitrobenzene (PCNB), has been discontinued. [, , ]

Q2: What are the main degradation pathways of this compound in soil?

A2: While PCA is persistent, it can degrade in soil primarily through two mechanisms: volatilization and biodegradation. Interestingly, biodegradation tends to be more efficient under anaerobic conditions. []

Q3: Can this compound be taken up by plants grown in contaminated soil?

A3: Yes, research indicates that PCA can be absorbed by crops from contaminated soils, particularly accumulating in the surface tissues of roots in direct contact with the soil. []

Q4: What strategies can be employed to reduce this compound uptake by crops?

A4: Amending contaminated soil with activated charcoal has shown promise in reducing PCA uptake by cucumbers. This method increases the soil's capacity to bind PCA, thereby decreasing its bioavailability to plants. []

Q5: What analytical methods are commonly used to detect and quantify this compound in environmental samples?

A7: Gas chromatography coupled with electron capture detection (GC-ECD) is a widely used technique for analyzing PCA residues in soil and plant samples. This method offers high sensitivity and selectivity for detecting trace amounts of PCA. [, , , , ]

Q6: Are there alternative techniques for analyzing this compound in complex matrices?

A8: Yes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Mass Fragmentography have also been employed for the identification and quantification of PCA and its related compounds in environmental matrices. These methods provide more detailed structural information, enabling the identification of specific isomers and metabolites. [, , ]

Q7: How can the bioavailability of this compound in aqueous environments be assessed?

A9: Kinetic solid-phase extraction using C-18 Empore disks has been successfully utilized to estimate the freely dissolved concentration of PCA in water, which directly correlates with its bioavailability. This technique is valuable for understanding the impact of factors like dissolved organic matter on PCA's bioavailability. [, ]

Q8: How is this compound metabolized in biological systems?

A10: Research suggests that PCA can be metabolized by various microorganisms. One identified pathway involves the conversion of PCA to Pentachlorothioanisole (PCTA). [] Further studies in rats identified various metabolites, including methylthio derivatives and products of dechlorination and oxidation. []

Q9: Does the presence of nitrate affect the microbial transformation of this compound?

A11: Yes, studies have shown that high nitrate concentrations can significantly impact the microbial dechlorination of PCA. Nitrate reduction can lead to the accumulation of toxic intermediates like nitric oxide and nitrous oxide, hindering the complete degradation of PCA. []

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C6Cl5N, and its molecular weight is 265.35 g/mol.

Q11: What spectroscopic techniques are useful for characterizing this compound?

A13: Raman and infrared spectroscopy have been employed to analyze the vibrational modes and structural characteristics of PCA. []

Q12: Have any computational chemistry studies been conducted on this compound?

A15: Yes, theoretical investigations have explored the sequential reductive dechlorination pathways of PCA using thermodynamic calculations and electronic property analysis. These studies aimed to predict the distribution of dechlorination products and understand the factors governing the dechlorination process. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)

![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)

![(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B41861.png)